molecular formula C9H15NO3 B8457923 tert-Butyl (S)-2-formylazetidine-1-carboxylate

tert-Butyl (S)-2-formylazetidine-1-carboxylate

Cat. No.: B8457923
M. Wt: 185.22 g/mol
InChI Key: UEGGEIJWHPDPLL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-2-formylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and an aldehyde functional group at the second position of the azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-formylazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of amino alcohols or amino acids.

    Introduction of the Boc Protecting Group: The nitrogen atom of the azetidine ring is protected by the Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Oxidation to Form the Aldehyde: The final step involves the oxidation of the secondary alcohol or amine to form the aldehyde group. This can be achieved using oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-formylazetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Jones reagent, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: (2S)-N-Boc-azetidine-2-carboxylic acid.

    Reduction: (2S)-N-Boc-azetidine-2-methanol.

    Substitution: (2S)-azetidine-2-carbaldehyde (after Boc deprotection).

Scientific Research Applications

tert-Butyl (S)-2-formylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-formylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The Boc group provides stability and selectivity during these interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-Boc-azetidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (2S)-N-Boc-azetidine-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    (2S)-azetidine-2-carbaldehyde: Lacks the Boc protecting group.

Uniqueness

tert-Butyl (S)-2-formylazetidine-1-carboxylate is unique due to the presence of both the Boc protecting group and the aldehyde functional group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The Boc group protects the nitrogen atom during reactions, while the aldehyde group allows for further functionalization.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

tert-butyl (2S)-2-formylazetidine-1-carboxylate

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

UEGGEIJWHPDPLL-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C=O

Origin of Product

United States

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